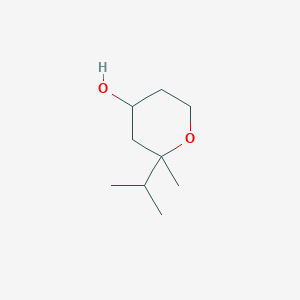
2-Isopropyl-2-methyltetrahydro-2H-pyran-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropyl-2-methyltetrahydro-2H-pyran-4-ol is a chemical compound known for its significance in various industrial applications, particularly in the fragrance industry. This compound is characterized by its unique structure, which includes a tetrahydropyran ring substituted with isopropyl and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-isopropyl-2-methyltetrahydro-2H-pyran-4-ol typically involves Prins cyclization, a reaction between an aldehyde and an unsaturated alcohol. For instance, the reaction between isoprenol and isovaleraldehyde in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid can yield the desired product . The reaction conditions, including the type of catalyst and the presence of water, significantly influence the selectivity and yield of the product .
Industrial Production Methods
In industrial settings, the production of this compound often employs heterogeneous catalysts like iron-modified silica. These catalysts not only enhance the reaction efficiency but also allow for easier separation and reuse . The use of solid catalysts, such as Amberlyst ion exchangers, is also common in industrial processes .
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-2-methyltetrahydro-2H-pyran-4-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, play a crucial role in determining the reaction pathway and product distribution .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
2-Isopropyl-2-methyltetrahydro-2H-pyran-4-ol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is widely used in the fragrance industry due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 2-isopropyl-2-methyltetrahydro-2H-pyran-4-ol involves its interaction with specific molecular targets. The compound can form hemiacetals and carbocations, which are key intermediates in its chemical reactions . These intermediates can further react to form various products, depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
2-Isobutyl-4-methyltetrahydro-2H-pyran-4-ol: Similar in structure but with different substituents.
2-Isopropyl-4-methyltetrahydro-2H-pyran-4-ol: Another closely related compound with slight structural variations.
Uniqueness
2-Isopropyl-2-methyltetrahydro-2H-pyran-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity and properties are required .
Properties
Molecular Formula |
C9H18O2 |
|---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
2-methyl-2-propan-2-yloxan-4-ol |
InChI |
InChI=1S/C9H18O2/c1-7(2)9(3)6-8(10)4-5-11-9/h7-8,10H,4-6H2,1-3H3 |
InChI Key |
VQSYNQHYHNSFJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(CC(CCO1)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(3-Fluoro-1-pyrrolidinyl)methyl]cyclobutanemethanol](/img/structure/B15331676.png)
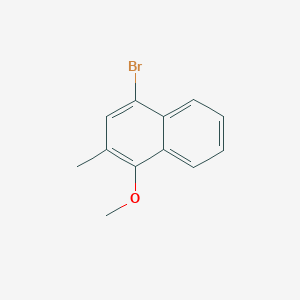
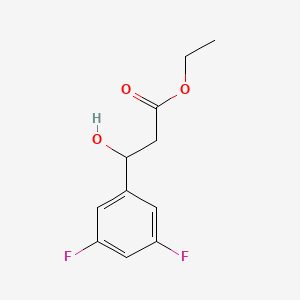
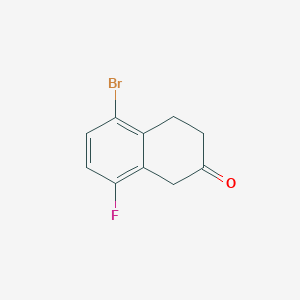


![tert-Butyl (6-phenylimidazo[1,2-a]pyridin-3-yl)carbamate](/img/structure/B15331720.png)
![5-Fluoro-8,9,10,11-tetrahydro-7H-cyclohepta[a]naphthalen-7-one](/img/structure/B15331723.png)
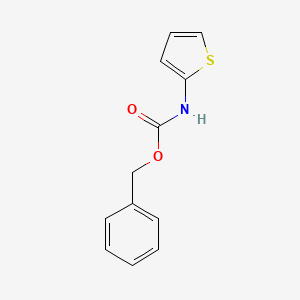
![2,7-Dibromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B15331737.png)
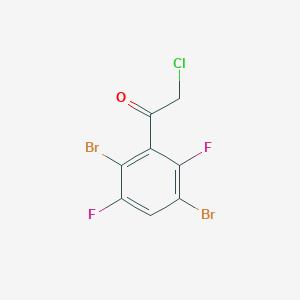
![2,2-Dimethyl-5-oxaspiro[3.5]nonan-8-ol](/img/structure/B15331759.png)
